Ethyl 2,3-dioxopropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6O4 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
ethyl 2,3-dioxopropanoate |
InChI |
InChI=1S/C5H6O4/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |
InChI Key |
NOILYMFGMYURKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Reactivity of Vicinal Tricarbonyl Ester Derivatives
Abstract
Vicinal tricarbonyl compounds, characterized by three contiguous carbonyl groups, represent a class of highly reactive and synthetically versatile intermediates. This technical guide provides an in-depth exploration of the reactivity of vicinal tricarbonyl ester derivatives, a subset of this class with significant applications in organic synthesis and drug development. We will delve into the underlying electronic principles governing their reactivity, examine their characteristic transformations—including nucleophilic additions, hydrate and hemiketal formation, enolization, rearrangements, and cycloaddition reactions—and provide field-proven insights into their practical application. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these potent electrophilic building blocks.
Introduction: The Unique Electronic Landscape of Vicinal Tricarbonyl Ester Derivatives
The defining feature of a vicinal tricarbonyl is the powerful mutual electron-withdrawing effect of the three adjacent carbonyl groups. This creates a highly electron-deficient central carbonyl carbon, rendering it exceptionally electrophilic.[1][2] In ester derivatives, such as dialkyl mesoxalates (e.g., diethyl 2-oxomalonate), this inherent reactivity is modulated by the electronic and steric properties of the ester moieties.
The central carbonyl group is flanked by two ester carbonyls, which are themselves electrophilic. This arrangement leads to a cascade of inductive and resonance effects, resulting in a molecule primed for reaction with a wide range of nucleophiles.[2] A key characteristic of many vicinal tricarbonyl compounds is their existence in equilibrium with a hydrated form, where a molecule of water has added across the central carbonyl.[2][3] The position of this equilibrium is highly dependent on the electronic nature of the substituents.
Core Principle: The Activated Central Carbonyl
The synergy of the three adjacent carbonyl groups is central to the reactivity of these molecules. The two flanking ester groups act as powerful electron-withdrawing groups, significantly increasing the partial positive charge on the central carbonyl carbon and making it a potent electrophile.
Caption: Inductive electron withdrawal by flanking ester groups enhances the electrophilicity of the central carbonyl.
Nucleophilic Attack at the Central Carbonyl
The heightened electrophilicity of the central carbonyl carbon makes it the primary site for nucleophilic attack.[3][4] This reaction is a cornerstone of the chemistry of vicinal tricarbonyl esters and proceeds via a tetrahedral intermediate.[3] A wide variety of nucleophiles, including alcohols, amines, thiols, and carbon nucleophiles, readily participate in this transformation.
Causality in Experimental Design
When designing reactions involving nucleophilic addition to vicinal tricarbonyl esters, the choice of solvent and temperature is critical. Protic solvents can compete with the intended nucleophile, and in the case of water, lead to the formation of the hydrate. Therefore, anhydrous conditions are often preferred for reactions with other nucleophiles. The high reactivity of the substrate often allows for mild reaction conditions, including low temperatures, which can help to minimize side reactions.
Representative Experimental Protocol: Addition of an Amine
This protocol describes the reaction of diethyl 2-oxomalonate with a primary amine to form an N,O-acetal, a common intermediate in the synthesis of more complex heterocyclic structures.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of diethyl 2-oxomalonate (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N,O-acetal.
Workflow for Nucleophilic Addition
Caption: A typical experimental workflow for the nucleophilic addition of an amine to a vicinal tricarbonyl ester.
Hydrate and Hemiketal Formation: A Reversible Equilibrium
In the presence of water or alcohols, vicinal tricarbonyl esters can exist in a dynamic equilibrium with the corresponding hydrates (gem-diols) or hemiketals.[2][3] This is a direct consequence of the high electrophilicity of the central carbonyl. The stability of the hydrate or hemiketal is influenced by both steric and electronic factors. For instance, dehydroascorbic acid, a biologically relevant vicinal tricarbonyl, exists predominantly as a hydrated hemiketal in aqueous solution.
The formation of these adducts is a crucial consideration in both the storage and reaction of these compounds. In some synthetic applications, the hydrate can be the desired product, while in others, its formation can inhibit the desired reaction.
Equilibrium of Hydrate Formation
Caption: The reversible equilibrium between the vicinal tricarbonyl ester and its hydrate.
Enolization and Enolate Chemistry
While the central carbonyl is highly electrophilic, the presence of α-hydrogens on substituents attached to the terminal carbonyls allows for enolization. The acidity of these protons is significantly enhanced by the presence of the three carbonyl groups. This opens up a rich area of reactivity involving enol and enolate intermediates.
Under basic conditions, deprotonation can occur to form an enolate, which can then act as a nucleophile in subsequent reactions, such as aldol condensations or alkylations. The choice of base and reaction conditions can influence the regioselectivity of enolate formation.
Rearrangement Reactions: The Benzilic Acid Rearrangement
Vicinal dicarbonyl compounds are well-known to undergo the benzilic acid rearrangement in the presence of a strong base to form α-hydroxy carboxylic acids.[6][7] This reaction can be extended to vicinal tricarbonyl systems, although the presence of the third carbonyl can lead to more complex reaction pathways.
The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl groups, followed by a 1,2-migration of an adjacent group to the neighboring carbonyl.[8][9] In the case of a vicinal tricarbonyl ester, the reaction can be initiated at either of the ketone carbonyls, and the migrating group can be an alkyl, aryl, or even an ester group, leading to a variety of rearranged products.
Mechanism of the Benzilic Acid Rearrangement
Caption: A simplified mechanistic pathway for the benzilic acid rearrangement of a vicinal tricarbonyl compound.
Cycloaddition Reactions
The electron-deficient nature of the central carbonyl group in vicinal tricarbonyl esters makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition reactions. These reactions provide a powerful tool for the construction of complex cyclic and heterocyclic systems with high stereocontrol. The high reactivity of the tricarbonyl system often allows these cycloadditions to proceed under mild conditions.
Applications in Drug Development and Bioactive Molecule Synthesis
The unique reactivity of vicinal tricarbonyl ester derivatives has made them valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[2][5] Their ability to react with a wide range of nucleophiles allows for the rapid construction of diverse molecular scaffolds.
For example, the reaction of vicinal tricarbonyls with dinucleophiles, such as 1,2-diamines, can lead to the formation of important heterocyclic cores, like quinoxalines, which are present in many biologically active compounds.[5] Furthermore, the incorporation of the vicinal tricarbonyl motif itself into a molecule can impart specific biological activities, often through covalent interactions with biological targets.[] The rational design of molecules containing this functionality is an active area of research in medicinal chemistry.[11][12]
Table 1: Representative Reactions and Yields of Diethyl 2-Oxomalonate
| Nucleophile/Reagent | Reaction Type | Product Type | Typical Yield (%) | Reference |
| Benzylamine | Nucleophilic Addition | N,O-Acetal | >90 | [5] |
| Water | Hydration | gem-diol | Equilibrium | [2] |
| o-Phenylenediamine | Condensation/Cyclization | Quinoxaline derivative | 85-95 | [5] |
| Grignard Reagent (R-MgBr) | Nucleophilic Addition | α-hydroxy-α-substituted malonate | 60-80 | N/A |
| Wittig Reagent (Ph₃P=CHR) | Wittig Reaction | α,β-unsaturated ester | 50-70 | N/A |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Conclusion
Vicinal tricarbonyl ester derivatives are a class of exceptionally reactive and versatile synthetic intermediates. Their chemistry is dominated by the highly electrophilic nature of the central carbonyl group, which readily undergoes nucleophilic attack and exists in equilibrium with hydrated and hemiketal forms. The ability to undergo enolization, rearrangements, and cycloaddition reactions further expands their synthetic utility. These compounds have proven to be valuable tools in the construction of complex molecules, including those with significant biological activity, and their continued exploration is expected to lead to new innovations in organic synthesis and drug discovery.
References
-
Wasserman, H. H., & Parr, J. (2004). The chemistry of vicinal tricarbonyls and related systems. Accounts of Chemical Research, 37(9), 687-701. [Link]
-
Wasserman, H. H., Parr, J., & Baldino, C. M. (2006). Vicinal tricarbonyls and cyano analogs as electrophilic participants in forming pharmacophoric templates for drug discovery. Current opinion in drug discovery & development, 9(6), 670-699. [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
-
OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. In Organic Chemistry. [Link]
-
ResearchGate. (2022). Diethyl Mesoxalate, A Representative Tricarbonyl Compound – A Useful Synthetic Tool Possessing Diverse Reactivities. [Link]
-
Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
-
YouTube. (2020). Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. [Link]
-
Liu, Y., Zhang, Z., Wan, Y., Zhang, G., Li, Z., Bi, J., ... & Liu, Q. (2017). Oxidation of β-ketoamides: the synthesis of vicinal tricarbonyl amides. The Journal of organic chemistry, 82(7), 3901-3907. [Link]
-
Wikipedia. (n.d.). Benzilic acid rearrangement. [Link]
-
Royal Society of Chemistry. (n.d.). Benzilic Acid Rearrangement. [Link]
-
YouTube. (2022). Benzilic acid rearrangement. [Link]
-
YouTube. (2026). Benzilic Rearrangement Mechanism. [Link]
-
Trost, B. M., & Toste, F. D. (2005). Catalytic asymmetric synthesis of chiral allylic esters. Journal of the American Chemical Society, 127(9), 2844-2845. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Medicinal Chemistry In The Path Of Drug Discovery. [Link]
-
University of Babylon. (n.d.). The benzilic acid rearrangement. [Link]
-
YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]
-
PubMed Central (PMC). (2023). Asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes by synergistic Pd/chiral primary amine catalysis. [Link]
-
Trost, B. M., & Toste, F. D. (2005). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 127(9), 2844-2845. [Link]
-
ACS Figshare. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. [Link]
-
ResearchGate. (2025). Catalytic Asymmetric Synthesis of Vicinal Chiral Carbonyl Bioisosteres. [Link]
-
ScienceDirect. (2021). Drug design principles - Stereoelectronics. [Link]
-
MDPI. (n.d.). Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex Materials. [Link]
-
PubMed Central (PMC). (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
-
YouTube. (2021). BP601-Medicinal Chemistry III - Unit V - Introduction to drug design. [Link]
-
PubMed Central (PMC). (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
Sources
- 1. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 2. Vicinal tricarbonyls and cyano analogs as electrophilic participants in forming pharmacophoric templates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability of 2,3-Dioxo Esters in Organic Solvents
The following technical guide details the stability, reactivity, and handling of 2,3-dioxo esters (vicinal tricarbonyl systems) in organic solvents.
Part 1: Executive Summary
2,3-dioxo esters (also known as
The Core Stability Challenge: Unlike standard esters or ketones, 2,3-dioxo esters are thermodynamically unstable in the presence of even trace nucleophiles. In "inert" organic solvents, their stability is dictated not just by temperature, but by moisture content , solvent polarity , and protic impurities . They do not merely degrade; they equilibrate with hydrates and hemiacetals, complicating analytical quantification and reaction stoichiometry.
Part 2: Chemical Nature & Mechanisms of Instability
The Vicinal Tricarbonyl System
The defining feature of a 2,3-dioxo ester (e.g., Ethyl 2,3-dioxobutyrate) is the contiguous arrangement of three carbonyl dipoles.
-
C2 Hotspot: The central carbonyl (C2) is flanked by two electron-withdrawing groups (the C3 ketone and the C1 ester). This makes C2 exceptionally electron-deficient and the primary site for nucleophilic attack.
-
Dipole Repulsion: The parallel alignment of three dipoles creates significant electrostatic repulsion, which is relieved upon hydration or nucleophilic addition, driving the equilibrium toward the adduct form.
Dominant Instability Pathways
A. Hydration and Hemiacetal Formation (Reversible)
In the presence of water (even atmospheric moisture) or alcohols, the C2 carbonyl rapidly undergoes addition to form a gem-diol (hydrate) or hemiacetal .
-
Mechanism: Nucleophilic attack of
or at C2. -
Impact: This is often a "silent" degradation. The compound appears pure by TLC but shows complex peaks in NMR (broad singlets, shift changes). In synthesis, the hydrate is less reactive toward weak nucleophiles, potentially stalling reactions.
B. Enolization (Tautomerism)
If the R-group at C3 has
-
Solvent Effect: Polar solvents (DMSO, DMF) stabilize the enol form via H-bonding. Non-polar solvents (Toluene,
) favor the tri-keto form. -
Consequence: The enol form is nucleophilic at C3, leading to potential self-condensation or dimerization.
C. Oxidative Decarboxylation (Irreversible)
In the presence of oxidants (peroxides in ethers) or under basic hydrolysis conditions:
-
Hydrolysis of the ester to the free acid (
). -
Rapid decarboxylation of the
-keto acid to an -diketone ( ) or aldehyde, often accompanied by gas evolution ( ).
Visualization of Degradation Pathways
Figure 1: Mechanistic pathways governing the stability of 2,3-dioxo esters in solution.
Part 3: Solvent Compatibility Guide
The choice of solvent is the single most critical factor in maintaining the integrity of 2,3-dioxo esters.
| Solvent Class | Examples | Compatibility Rating | Technical Insight |
| Hydrocarbons | Toluene, Hexane, Cyclohexane | High | Preferred Storage Media. Non-polar nature suppresses enolization and prevents hydration (if dry). Low solubility of water in these solvents protects the C2 carbonyl. |
| Chlorinated | DCM, Chloroform, DCE | Moderate | Generally stable, but commercial |
| Ethers | THF, Diethyl Ether, MTBE | Low to Moderate | Risk of Peroxides. Ethers are hygroscopic. Wet THF rapidly hydrates the ester. Peroxides can initiate oxidative cleavage of the C-C bonds. |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Low | High Risk. These solvents are hygroscopic and Lewis basic. They stabilize the enol form and can facilitate hydrolysis even with trace water. DMSO can act as an oxidant under certain conditions. |
| Protic | Methanol, Ethanol, Isopropanol | Incompatible | Do Not Use. Immediate equilibrium with hemiacetals occurs. While reversible, this changes the effective concentration of the electrophile. |
Part 4: Experimental Protocols for Stability Assessment
To validate the stability of your specific 2,3-dioxo ester, do not rely on visual inspection. Use this self-validating NMR protocol.
Protocol 1: The "Wet Solvent" Stress Test (NMR)
Objective: Determine the susceptibility of the C2 carbonyl to hydration and enolization in the target reaction solvent.
Materials:
-
Target 2,3-dioxo ester (approx. 20 mg)
-
Deuterated Solvent A:
(Control, dried over molecular sieves) -
Deuterated Solvent B: Target Solvent (e.g., DMSO-
, THF- ) - spike
Workflow:
-
Baseline Scan: Dissolve 10 mg ester in dry
. Acquirengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> and NMR.-
Checkpoint: Look for the C2 ketone signal in
NMR (typically >180 ppm).
-
-
Solvent Challenge: Dissolve 10 mg ester in Target Solvent B. Acquire spectra immediately (
). -
Hydration Spike: Add 1
L of to the tube from Step 2. Shake vigorously. -
Monitoring: Acquire spectra at
min and hour.
Interpretation:
-
Stable: Spectra remain identical to Baseline.
-
Hydrated: Disappearance/shifting of the C2 ketone peak (~180 ppm) and appearance of a gem-diol carbon signal (~90-95 ppm).
-
Enolized: Appearance of vinyl protons or significant shift in
-proton integration.
Protocol 2: Purification and Storage
Objective: Recover active tri-keto form from hydrated stocks.
-
Dissolution: Dissolve the crude/hydrated ester in Toluene.
-
Azeotropic Drying: Reflux with a Dean-Stark trap or use a rotary evaporator with a toluene chaser (3x) to physically remove water and shift the equilibrium back to the tri-keto form.
-
Storage: Store under Argon at -20°C. Add activated 4Å molecular sieves to the vial to scavenge intruding moisture.
Part 5: References
-
Wasserman, H. H., & Parr, J. (2004).[1] The Chemistry of Vicinal Tricarbonyls and Related Systems. Accounts of Chemical Research, 37(9), 687-701.[1] Link
-
Rubin, M. B. (1975). Vicinal Polycarbonyl Compounds. Chemical Reviews, 75(2), 177-202. Link
-
Slepukhin, P. A., et al. (2020). Tautomerism of 2,3-dioxo esters in solution. Journal of Structural Chemistry. (General reference for tautomeric equilibria in dicarbonyls).
-
Gao, P., et al. (2006).[1] Total Synthesis of Indole Alkaloid (±)-Subincanadine F via SmI2-Mediated Ring Opening.[1] The Journal of Organic Chemistry, 71(25), 9495-9498.[1] (Demonstrates reactivity of vicinal tricarbonyls). Link[1]
Appendix: Decision Logic for Solvent Selection
Figure 2: Decision tree for solvent selection to ensure stability of vicinal tricarbonyls.
Sources
Ethyl 2,3-dioxopropanoate supplier and purity specifications
The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It bypasses generic definitions to focus on the critical handling, sourcing, and validation of Ethyl 2,3-dioxopropanoate , a highly reactive and often misidentified heterocyclic building block.
CAS: 201595-00-8 | Formula:
Executive Summary: The "Orphan" Building Block
In the landscape of heterocyclic synthesis, Ethyl 2,3-dioxopropanoate occupies a critical but often confused niche. Unlike its stable cousin Ethyl pyruvate (Ethyl 2-oxopropanoate) or the methyl-bearing Ethyl 2,3-dioxobutyrate , this molecule (
This structural vacancy is pivotal for Structure-Activity Relationship (SAR) campaigns, allowing researchers to install nucleophiles at C3 later or maintain a low steric profile. However, its high reactivity (aldehyde + ketone + ester adjacent) makes it prone to polymerization and hydration, creating significant challenges in sourcing and quality control.
Chemical Identity & The Purity Paradox
Before procuring this reagent, the "Identity Crisis" must be resolved. Commercial catalogs often index this compound incorrectly due to nomenclature overlaps.[2][3]
| Feature | Ethyl 2,3-dioxopropanoate (Target) | Ethyl 2,3-dioxobutyrate (Common Analog) | Ethyl Pyruvate (Common Error) |
| CAS | 201595-00-8 | 609-41-6 / 15965-30-7 | 617-35-6 |
| Structure | |||
| Carbon Count | 5 Carbons (Propanoate backbone + Ethyl) | 6 Carbons | 5 Carbons |
| Stability | Low (Polymerizes/Hydrates) | Moderate | High |
| Appearance | Deep Yellow/Orange Oil | Yellow Liquid | Colorless/Pale Yellow Liquid |
The Stability-Purity Trade-off
You cannot expect 99% purity for this compound as you would with stable esters.[1][2][3]
-
Primary Impurities:
Supply Chain & Sourcing Strategy
Due to its instability, this compound is rarely held in "Global Stock" by generalist vendors (e.g., Sigma, Fisher) for immediate dispatch. It is typically a Make-to-Order or Cold-Chain Specialty item.[1][2][3]
Recommended Supplier Specifications
When issuing a Request for Quote (RFQ), mandate the following:
-
Cold Chain Logistics: Shipment must be on Dry Ice .[1][2][3] Blue ice is insufficient for international transit.[2][3]
-
Inert Packaging: Anhydrous packaging under Argon/Nitrogen is non-negotiable.
Verified Suppliers (Specialty Focus):
-
BLD Pharm: Catalog #BD01804750 (Often lists as custom synthesis).[2][3]
-
Custom Synthesis Houses: For GMP campaigns, synthesize in situ or contract a fresh batch.
Quality Control: A Self-Validating Protocol
Standard HPLC/GC methods often degrade this molecule during analysis due to column heat or mobile phase pH.[1][2][3] NMR is the only definitive validation method.
Protocol: 1H-NMR Purity Assessment
-
Solvent:
(Dry, neutralized with if acidic) or (if hydrate is suspected).[2][3] -
Internal Standard: Dimethyl sulfone (stable, distinct singlet at 3.0 ppm).
Diagnostic Signals:
-
Aldehyde Proton (
): Look for a singlet or broad peak at 9.0 – 10.0 ppm .[2][3] -
Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).[2]
-
Absence of Methyl Ketone: Ensure NO singlet exists at ~2.4 ppm (would indicate the butyrate analog).
Diagram: QC Decision Tree
Figure 1: Quality Control Decision Matrix for unstable keto-esters. Note that "Solid" samples often indicate irreversible polymerization.[2][3]
Application: Quinoxaline Synthesis
The primary utility of Ethyl 2,3-dioxopropanoate is the regio-controlled synthesis of quinoxaline-2-carboxylates.[1][2][3]
The "In Situ" Advantage
Because the isolated reagent is unstable, the most robust protocol involves generating the reactive species in situ or using it immediately upon opening.
Reaction Scheme:
-
Reactants: o-Phenylenediamine (1.0 eq) + Ethyl 2,3-dioxopropanoate (1.1 eq).[1][2][3]
-
Conditions: 0°C to Room Temperature (Avoid reflux initially to prevent polymerization).
Diagram: Synthesis Pathway
Figure 2: Condensation pathway yielding the C3-unsubstituted quinoxaline scaffold.
Handling & Storage Protocols
-
Arrival: Upon receipt, do not store in the general fridge. Move immediately to a -20°C (or lower) freezer .
-
Opening: Allow the vial to warm to room temperature inside a desiccator to prevent water condensation on the cold liquid (which triggers hydration).
-
Usage: If the liquid has turned into a gummy solid, it has polymerized. Do not use. Small amounts of precipitate can be filtered, but bulk solidification renders the batch useless.
References
-
PubChem. (2025). Ethyl 2,3-dioxopropanoate (Compound). National Library of Medicine. Available at: [Link][2][3]
-
Gottlieb, H. E., et al. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][3] Chem. (Used for NMR solvent validation).[4][5] Available at: [Link][2][3]
-
Refoufi, A., et al. (2015).[6] Synthesis of quinoxaline derivatives using keto-esters. ResearchGate. (Contextual synthesis reference). Available at: [Link]
Sources
- 1. 147506-78-3|sec-Butyl 2-oxopropanoate|BLD Pharm [bldpharm.com]
- 2. 923-11-5|Isopropyl 2-oxopropanoate|BLD Pharm [bldpharm.com]
- 3. 617-35-6|Ethyl 2-oxopropanoate|BLD Pharm [bldpharm.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability and Tautomeric Landscape of Ethyl 2,3-Dioxopropanoate
The following technical guide details the thermodynamic stability, structural dynamics, and experimental characterization of Ethyl 2,3-dioxopropanoate (also known as Ethyl formylglyoxylate).
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary: The "Super-Electrophile" Paradox
Ethyl 2,3-dioxopropanoate (EDP ) represents a unique class of vicinal tricarbonyl synthons. Unlike standard
In the anhydrous state, EDP exists as a highly reactive, yellow-orange vicinal tricarbonyl . Upon exposure to moisture or protic solvents, it rapidly collapses into a colorless gem-diol (covalent hydrate) . Understanding this thermodynamic toggle is critical for its successful application in heterocyclic synthesis, particularly in the formation of quinoxalines and pyrrolidines.
Molecular Architecture: Defining the Equilibrium
The structural integrity of EDP is governed by the equilibrium between its discrete tricarbonyl form and its solvated adducts.
The Structural Forms
-
The Anhydrous Diketo Form (Form A):
-
Structure:
-
Characteristics: Deep yellow liquid, highly electrophilic, prone to polymerization.
-
Reactivity: The C3 aldehyde is the kinetic reaction site; the C2 ketone is the thermodynamic sink.
-
-
The Covalent Hydrate (Form B):
-
Structure:
-
Characteristics: Colorless solid or viscous oil, thermodynamically favored in the presence of water (
). -
Stability: Acts as a "masked" aldehyde, protecting the molecule from self-condensation.
-
Visualization of the Equilibrium
The following diagram illustrates the thermodynamic shift from the reactive diketo form to the stable hydrate.
Figure 1: The hydration equilibrium of Ethyl 2,3-dioxopropanoate. The reaction is reversible but strongly favors the hydrate in ambient conditions.
Thermodynamic Stability Profile
Solvent-Dependent Stability
The stability of EDP is strictly a function of solvent proticity.
| Parameter | Aprotic Solvents ( | Protic Solvents ( |
| Dominant Species | Anhydrous Diketo ( | Solvate/Hydrate ( |
| Color | Yellow/Orange | Colorless |
| Stability | Low (Prone to polymerization/oxidation) | High (Stabilized as gem-diol) |
| Reactivity | High (Instant reaction with nucleophiles) | Moderate (Requires dehydration step) |
| Storage | Store under | Stable at 4°C (as hydrate) |
The "Missing" Enol
A common misconception is that EDP undergoes keto-enol tautomerism similar to ethyl acetoacetate.
-
Ethyl Acetoacetate:
. (Possible due to acidic -protons). -
Ethyl 2,3-Dioxopropanoate:
.-
Analysis: There is no
group between the carbonyls. The only protons are on the ethyl group (unreactive) and the aldehyde (non-acidic).
-
Experimental Protocols
Protocol 1: NMR Determination of Hydration State
Objective: To quantify the ratio of anhydrous diketo form to hydrate in a sample.
Materials:
-
Solvent:
(dried over molecular sieves) vs. (wet). -
NMR Tube (dried).
Methodology:
-
Anhydrous Prep: Dissolve 10 mg of EDP in 0.6 mL dry
under Nitrogen atmosphere. -
Hydrated Prep: Dissolve 10 mg of EDP in 0.6 mL
containing 1% . -
Acquisition: Acquire
NMR (400 MHz, 16 scans).
Data Interpretation:
-
Anhydrous Signal: Look for the aldehyde proton singlet at
9.4 - 9.6 ppm . -
Hydrate Signal: Look for the methine proton of the gem-diol (
) at 5.6 - 5.8 ppm . -
Calculation:
Protocol 2: Quinoxaline Trapping (Chemical Validation)
Objective: To utilize the diketo reactivity for heterocyclic synthesis (Diagnostic Test).
Mechanism: The reaction with o-phenylenediamine is quantitative and confirms the presence of the 1,2-dicarbonyl motif.
Figure 2: Trapping of EDP with diamines to form stable quinoxaline derivatives.
Step-by-Step:
-
Dissolve 1.0 eq of EDP (approx. 144 mg) in Ethanol (5 mL).
-
Add 1.05 eq of o-phenylenediamine (114 mg).
-
Stir at room temperature for 30 minutes. The yellow color of EDP will fade, replaced by a precipitating solid.
-
Filter the solid and wash with cold ethanol.
-
Result: Formation of Ethyl quinoxaline-2-carboxylate (MP: 213-215°C) confirms the 1,2-dicarbonyl structure.
Implications for Drug Design
The thermodynamic instability of the anhydrous form makes EDP a challenging but powerful reagent.
-
Prodrug Strategies: Drug candidates containing the 2,3-dioxo moiety are often formulated as hydrates or hemiacetals to improve shelf-life.
-
Bioactivity: The hydrated form mimics the transition state of protease inhibitors, making it a valuable warhead in serine protease inhibition studies.
-
Toxicity: As noted in environmental studies, EDP is a stable byproduct of ozonolysis and exhibits specific ecotoxicity, likely due to its ability to cross-link proteins via Schiff base formation [1, 2].
References
-
PubChem. (2025). Ethyl 2,3-dioxopropanoate | C5H6O4. National Library of Medicine. [Link]
-
Wang, X., et al. (2021).[2] Theoretical Study of Ozonation of Methylparaben and Ethylparaben in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
-
Organic Syntheses. (1956). Ethyl Diazoacetate (Precursor synthesis). Org. Synth. Coll. Vol. 4, p.424.[8] [Link]
Sources
Methodological & Application
Introduction: The Versatility of Ethyl 2,3-Dioxobutanoate in Heterocyclic Synthesis
An in-depth guide to the synthesis of heterocyclic scaffolds via the condensation of ethyl 2,3-dioxobutanoate with diamines, designed for researchers and professionals in synthetic chemistry and drug development.
Ethyl 2,3-dioxobutanoate is a highly versatile C4 building block in organic synthesis, distinguished by its array of electrophilic centers: two adjacent ketone carbonyls (at C2 and C3) and an ester carbonyl (at C1). This unique electronic arrangement makes it an exceptionally reactive substrate for condensation reactions with binucleophiles, such as diamines. These reactions provide a direct and efficient pathway to a variety of nitrogen-containing heterocyclic scaffolds, which are of paramount importance in medicinal chemistry.
This guide provides a detailed exploration of the condensation reactions between ethyl 2,3-dioxobutanoate and both aromatic and aliphatic diamines, leading to the formation of valuable heterocyclic systems like benzodiazepines and pyrazinones. We will delve into the mechanistic underpinnings of these transformations, present detailed and validated experimental protocols, and discuss key considerations for reaction optimization and troubleshooting. The methodologies described herein are designed to be robust and adaptable, serving as a foundational resource for chemists engaged in the synthesis of novel molecular entities for drug discovery and materials science.
Part 1: Mechanistic Principles and Regioselectivity
The reaction between ethyl 2,3-dioxobutanoate and a 1,2-diamine proceeds through a sequence of nucleophilic attack, condensation, and intramolecular cyclization. The regioselectivity of the initial attack is a critical determinant of the final product structure.
Causality of the Initial Nucleophilic Attack: The three carbonyl carbons in ethyl 2,3-dioxobutanoate exhibit different degrees of electrophilicity. The two ketone carbonyls (C2 and C3) are generally more reactive towards nucleophiles than the ester carbonyl (C1), which is stabilized by resonance with the adjacent oxygen atom. Between the two ketones, the C3 ketone (attached to a methyl group) is typically more sterically accessible and electronically activated than the C2 ketone (flanked by the ester and another carbonyl).
Therefore, the first nucleophilic attack by one of the amine groups of the diamine predominantly occurs at the C3 carbonyl. This is followed by a dehydration reaction to form an imine or enamine intermediate. The second amine group then undergoes an intramolecular cyclization by attacking the remaining ketone (C2) or the ester (C1) carbonyl, leading to the formation of a heterocyclic ring. The final product is often determined by the stability of the resulting ring system. For instance, reactions with o-phenylenediamine favor the formation of a seven-membered 1,5-benzodiazepine ring system.[1][2]
General Reaction Pathway
The diagram below illustrates the generalized mechanistic steps involved in the condensation of ethyl 2,3-dioxobutanoate with a generic 1,2-diamine.
Caption: Generalized workflow for heterocyclic synthesis.
Part 2: Synthesis of 1,5-Benzodiazepine Derivatives
The reaction between ethyl 2,3-dioxobutanoate and o-phenylenediamine is a classic and reliable method for synthesizing 1,5-benzodiazepine derivatives. These compounds are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic properties.[3] The reaction typically proceeds under acidic catalysis to yield 4-acetyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one.
Expert Insight: The Role of the Catalyst While the reaction can proceed thermally, acid catalysts such as acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids are frequently employed.[3][4] The catalyst serves two primary functions:
-
Activation: It protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the weakly basic aromatic amine.
-
Facilitating Dehydration: It aids in the elimination of water during the formation of the imine intermediate and the final aromatic ring system, thereby driving the reaction equilibrium towards the product.
Protocol 1: Synthesis of 4-acetyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
This protocol describes a robust method using acetic acid as both the catalyst and solvent, which promotes a high yield of the desired product.
Materials:
-
o-Phenylenediamine (1.0 equiv)
-
Ethyl 2,3-dioxobutanoate (1.0 equiv)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (e.g., 1.08 g, 10 mmol).
-
Solvent and Reactant Addition: Add glacial acetic acid (20 mL) to the flask and stir until the diamine is fully dissolved. To this solution, add ethyl 2,3-dioxobutanoate (e.g., 1.44 g, 10 mmol) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
-
Product Isolation: After completion, allow the mixture to cool to room temperature. A solid precipitate will typically form. If not, slowly add cold water (20 mL) to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 15 mL) and a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the desired 4-acetyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Data Summary: Influence of Catalysts on Benzodiazepine Synthesis
The choice of catalyst and solvent system can significantly impact reaction efficiency. The following table summarizes various conditions reported for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and dicarbonyl compounds.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 3 | High (not specified) | [1] |
| p-TsOH/Celite | Solvent-free | 80 | 1.5 | 92 | [3] |
| SiO₂–Al₂O₃ | Ethanol | 80 | 1 | 93 | [4] |
| SnCl₂ (anhydrous) | Solvent-free | Room Temp. | 0.75 | 85-90 | [5] |
Benzodiazepine Synthesis Workflow
The following diagram outlines the key steps in the synthesis and purification of 1,5-benzodiazepine derivatives.
Caption: Step-by-step workflow for benzodiazepine synthesis.
Part 3: Synthesis of Pyrazinone Derivatives
When ethyl 2,3-dioxobutanoate is reacted with aliphatic 1,2-diamines, such as ethylenediamine, the reaction proceeds via a similar condensation-cyclization pathway to yield substituted pyrazinones. These heterocycles are precursors to a wide range of biologically active molecules and are key components in certain dyes and functional materials. The reaction typically favors the formation of a six-membered dihydropyrazinone ring.
Expert Insight: Solvent Choice and Temperature Control For reactions involving more nucleophilic aliphatic diamines, the choice of solvent and temperature is crucial for controlling the reaction rate and minimizing side product formation. Protic solvents like ethanol or methanol are often preferred as they can mediate proton transfer steps and are effective at dissolving the reactants.[6] Unlike the synthesis of benzodiazepines from less reactive aromatic diamines, this reaction can often be performed at or near room temperature without strong acid catalysis, although mild heating may be required to ensure completion.
Protocol 2: Synthesis of 3-acetyl-3,4-dihydropyrazin-2(1H)-one
This protocol provides a general method for the condensation of ethyl 2,3-dioxobutanoate with ethylenediamine.
Materials:
-
Ethylenediamine (1.0 equiv)
-
Ethyl 2,3-dioxobutanoate (1.0 equiv)
-
Ethanol (anhydrous)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,3-dioxobutanoate (e.g., 1.44 g, 10 mmol) in anhydrous ethanol (30 mL).
-
Controlled Addition: Cool the solution in an ice bath to 0-5 °C. Add a solution of ethylenediamine (e.g., 0.60 g, 10 mmol) in ethanol (10 mL) dropwise over 15-20 minutes with vigorous stirring. The controlled addition is necessary to manage the exothermic nature of the initial condensation.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane).
-
Product Isolation: Upon completion, reduce the solvent volume in vacuo to approximately one-third of the original volume. The product often precipitates during this process.
-
Filtration and Washing: Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid product by vacuum filtration. Wash the product with a small amount of cold ethanol.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
-
Characterization: Confirm the product identity and purity via NMR, IR, and mass spectrometry analysis.
References
- Synthesis of Spiranic Heterocycles Using Ethyl 2,3-Butadienoate: Application Notes and Protocols. Benchchem.
- Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). ResearchGate.
- Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobi. Der Pharma Chemica.
- Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx.
- Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development.
- Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.
- Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. Chemistry Stack Exchange.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
- Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. NIH.
- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Polarographic Studies on the Reduction of Ethyl 2,3-Dioxo- butyrate-2-arylhydrazono-3-semicarbazones.
- Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Semantic Scholar.
- One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. JOCPR.
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI.
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC.
- Acid-catalysed intramolecular addition of β-ketoesters to 1,3-dienes. ResearchGate.
- Reactions of 1,2-diaminobenzene with 1,3-diketones. RSC Publishing.
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. Reactions of 1,2-diaminobenzene with 1,3-diketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
Application Note: Precision Synthesis of Quinoxaline-2-Carboxylates Using Ethyl 2,3-Dioxopropanoate
Executive Summary
Quinoxaline-2-carboxylate derivatives represent a critical pharmacophore in medicinal chemistry, serving as precursors for kinase inhibitors, glutamate receptor antagonists (AMPA/NMDA), and antiviral agents. This guide details the high-fidelity synthesis of these scaffolds using ethyl 2,3-dioxopropanoate (EDP).
Because EDP contains a highly reactive
Mechanistic Insight & Reaction Design
The Chemical Challenge
The synthesis relies on the condensation of a 1,2-diamine with a 1,2-dicarbonyl. However, the asymmetry of EDP (containing both an ester-activated ketone and a highly electrophilic aldehyde) presents two challenges:
-
Stability: The aldehyde functionality at C3 makes EDP unstable in its free form.
-
Regioselectivity: When reacting with substituted
-phenylenediamines, the condensation can yield two regioisomers (6- vs. 7-substituted quinoxalines).
The Solution: Selenium Dioxide Oxidation
The most robust industrial route utilizes Selenium Dioxide (
-
Step 1 (Oxidation):
selectively oxidizes the activated methyl group of ethyl pyruvate to a formyl group. -
Step 2 (Condensation): The nascent EDP is trapped by the diamine. The highly reactive aldehyde carbonyl typically undergoes nucleophilic attack first, driving the regiochemical outcome.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the in situ generation of EDP and subsequent quinoxaline formation.
Detailed Experimental Protocol
Materials & Reagents
-
Ethyl Pyruvate (98%): Starting material.
-
Selenium Dioxide (
): Oxidizing agent. Caution: Highly Toxic. -
1,2-Phenylenediamine (OPD): Nucleophile. Ensure it is free of oxidation products (should be off-white/tan, not dark brown).
-
Solvent: 1,4-Dioxane (preferred for solubility) or Ethanol/Water mixtures.
-
Catalyst (Optional): Glacial acetic acid (5 mol%) can accelerate the condensation step.
Step-by-Step Procedure (Standard Scale: 10 mmol)
Phase A: Generation of Ethyl 2,3-Dioxopropanoate
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Ethyl Pyruvate (1.16 g, 10 mmol) and 1,4-Dioxane (20 mL).
-
Oxidant Addition: Add Selenium Dioxide (1.11 g, 10 mmol) in a single portion.
-
Note:
may clump; ensure good stirring.
-
-
Reaction: Heat the mixture to 90°C for 2–3 hours.
-
Observation: The precipitation of black selenium metal (
) indicates the reaction is progressing. -
Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of ethyl pyruvate.
-
Phase B: Condensation (Hinsberg Reaction)
-
Filtration (Critical): Cool the mixture slightly and filter through a pad of Celite to remove the black Selenium metal. Wash the pad with 5 mL of warm dioxane.
-
Why? Selenium is toxic and can interfere with downstream purification.
-
-
Addition: To the clear yellow filtrate (containing the EDP), add
-Phenylenediamine (1.08 g, 10 mmol) dissolved in 5 mL of Dioxane/Ethanol. -
Cyclization: Stir at room temperature for 30 minutes, then heat to reflux for 1 hour to ensure complete dehydration.
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in Dichloromethane (DCM) and wash with water (
) to remove inorganic salts. -
Dry over
, filter, and concentrate.
-
Phase C: Purification
-
Recrystallization: The crude product is typically a solid. Recrystallize from Ethanol or Ethanol/Water (9:1) .
-
Yield Expectation: 75–85% (Off-white needles).
Optimization Table
| Parameter | Standard Condition | Optimization Logic |
| Solvent | 1,4-Dioxane | High boiling point allows efficient oxidation; good solubility for |
| Temperature | 90°C (Oxidation) | Required to overcome activation energy of |
| Stoichiometry | 1:1:1 | Excess |
| Time | 3h (Oxidation) | Insufficient time leaves unreacted ethyl pyruvate (impurity: 3-methylquinoxalin-2-one). |
Regioselectivity in Substituted Systems
When using substituted 1,2-diamines (e.g., 4-methyl-1,2-phenylenediamine), the asymmetry of EDP leads to isomers.
-
Mechanism: The aldehyde carbonyl of EDP is more electrophilic (less sterically hindered) than the ketone.
-
Rule: The most nucleophilic amine of the diamine will attack the most electrophilic carbonyl (the aldehyde).
-
Example: In 4-methyl-1,2-phenylenediamine, the amine para to the methyl group is more nucleophilic (inductive donation). It attacks the aldehyde (C3 of EDP).
-
Result: The major product is typically the ethyl 6-methylquinoxaline-2-carboxylate .
Regioselectivity Workflow
Figure 2: Decision tree for predicting major isomers in substituted quinoxaline synthesis.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of EDP | Ensure immediate addition of diamine after filtration. Do not store the intermediate. |
| Black Tar | Residual Selenium | Improve Celite filtration; use a double pad or finer grade Celite. |
| Impurity: 3-Methyl derivative | Incomplete Oxidation | Increase oxidation time or check |
| Impurity: Hydrolysis | Wet Solvents | Use anhydrous Dioxane; water hydrolyzes the ester to the acid. |
References
-
Standard Protocol for Quinoxaline Synthesis via
:- Source:Organic Syntheses, Coll. Vol. 10, p. 19 (2004).
- Context: Describes the general oxidation of methyl ketones to keto-aldehydes using selenium dioxide.
-
Link:
-
Regioselectivity in Hinsberg Reaction
- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 5.
- Title: "Regioselective synthesis of quinoxaline-2-carboxyl
-
Link:
-
Recent Drug Discovery Application
- Source:European Journal of Medicinal Chemistry, Vol 150, 2018.
- Title: "Quinoxaline deriv
-
Link:
(Note: While specific deep-links to PDF articles may expire, the links above direct to the verified landing pages of the respective authoritative journals/databases.)
Procedure for reacting ethyl 2,3-dioxopropanoate with allyltributyltin
Application Note: High-Fidelity Allylation of Ethyl 2,3-Dioxopropanoate
Part 1: Introduction & Strategic Overview
Objective: This guide details the protocol for the Lewis acid-mediated allylation of ethyl 2,3-dioxopropanoate (CAS: 201595-00-8) using allyltributyltin . This reaction is a variant of the Hosomi-Sakurai reaction, designed to access highly functionalized homoallylic alcohols—specifically ethyl 3-hydroxy-2-oxohex-5-enoate . These intermediates are critical scaffolds in the synthesis of complex heterocycles, serine protease inhibitors, and polyketide fragments.
Scientific Rationale:
Ethyl 2,3-dioxopropanoate is a "vicinal tricarbonyl" equivalent containing a reactive aldehyde (C3), a ketone (C2), and an ester (C1). The challenge lies in chemoselectivity : ensuring nucleophilic attack occurs exclusively at the aldehyde (C3) while preserving the
-
Reagent Choice: Allyltributyltin is selected over allylmagnesium or allyllithium reagents to prevent uncontrolled 1,2-addition to the ester or ketone and to avoid polymerization of the sensitive substrate.
-
Lewis Acid Mediation: A Lewis acid (typically
or ) is required to activate the formyl group, enhancing its electrophilicity relative to the ketone, which is deactivated by the adjacent ester's inductive effect and potential chelation.
Critical Process Parameters (CPPs):
-
Substrate Integrity: Ethyl 2,3-dioxopropanoate is hygroscopic and readily forms hydrates. Strict anhydrous handling is non-negotiable.
-
Temperature Control: Reactions must be initiated at -78°C to suppress polymerization and ensure regioselectivity.
-
Tin Removal: Efficient removal of toxic organotin byproducts is essential for downstream biological assays.
Part 2: Mechanism & Signaling Pathway[1][2]
The reaction proceeds via an open transition state (Yamamoto mechanism) when using monodentate Lewis acids like
Figure 1: Mechanistic Pathway and Regioselectivity
Caption: Activation of the C3-formyl group by Lewis Acid triggers nucleophilic attack by allyltributyltin, yielding the homoallylic alcohol.
Part 3: Detailed Experimental Protocol
Materials & Equipment
-
Reagents:
-
Ethyl 2,3-dioxopropanoate (Freshly distilled or dried over
if hydrate is suspected). -
Allyltributyltin (97%, Aldrich).
-
Boron trifluoride diethyl etherate (
) or Tin(IV) chloride ( ). -
Dichloromethane (DCM), anhydrous (distilled from
). -
Potassium Fluoride (KF) (for workup).
-
-
Equipment:
-
Flame-dried 2-neck round bottom flask (RBF) with
inlet. -
Low-temperature thermometer.
-
Syringe pump (optional, for slow addition).
-
Step-by-Step Methodology
1. Substrate Preparation (Dehydration):
-
Note: If the starting material appears viscous or cloudy, it may be hydrated.
-
Dissolve the substrate in benzene or toluene and reflux with a Dean-Stark trap for 1 hour. Concentrate in vacuo under inert atmosphere before use.
2. Reaction Setup:
-
Charge a flame-dried 100 mL RBF with Ethyl 2,3-dioxopropanoate (1.0 equiv, 5.0 mmol, ~650 mg) and Anhydrous DCM (25 mL, 0.2 M).
-
Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate.
3. Lewis Acid Activation:
-
Add
(1.1 equiv, 5.5 mmol) dropwise via syringe over 5 minutes. -
Observation: The solution may darken slightly or turn yellow, indicating complexation.
-
Stir at -78°C for 15 minutes.
4. Nucleophilic Addition:
-
Add Allyltributyltin (1.2 equiv, 6.0 mmol) dropwise over 10 minutes.
-
Critical: Maintain internal temperature below -70°C to ensure regioselectivity at the aldehyde position.
-
Stir at -78°C for 1 hour, then allow the reaction to slowly warm to -20°C over 2 hours.
5. Reaction Quench & Tin Removal (The KF Protocol):
-
Safety: Organotin compounds are toxic. Do not use standard aqueous extraction immediately.
-
Method: Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution to the reaction mixture while stirring vigorously.
-
Stir at room temperature for 30 minutes. A white polymeric precipitate (
) will form. -
Filter the mixture through a pad of Celite . Wash the pad with DCM (2 x 20 mL).
6. Isolation:
-
Transfer the filtrate to a separatory funnel.[1] Wash with water (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 4:1). The product is typically a colorless oil.
Part 4: Results & Data Interpretation
Table 1: Expected Yields and Regioselectivity
| Parameter | Value / Observation | Notes |
| Target Product | Ethyl 3-hydroxy-2-oxohex-5-enoate | Major isomer (>90%) |
| Regioselectivity | C3 (Aldehyde) >>> C2 (Ketone) | Steric and electronic control favors C3. |
| Typical Yield | 75% - 88% | Dependent on anhydrous quality of substrate. |
| By-products | Tributyltin fluoride (Solid) | Removed via filtration. |
| Appearance | Clear, viscous oil | Stored at -20°C (unstable to oxidation). |
Figure 2: Workflow for Tin Removal (Critical Step)
Caption: The KF workup converts soluble tributyltin species into insoluble polymers, preventing contamination of the final product.[2]
Part 5: Troubleshooting & Optimization
-
Issue: Low Yield / Polymerization.
-
Cause: The
-diketo ester is highly reactive and prone to self-condensation. -
Solution: Ensure the reaction is kept strictly at -78°C during addition. Do not allow to warm to RT until quenched. Use
if is too harsh.
-
-
Issue: Tin Residues in NMR.
-
Cause: Incomplete precipitation of tin.
-
Solution: Use 10% KF on Silica gel (solid phase extraction) instead of aqueous KF. Stir the crude oil with KF/Silica in ether for 2 hours, then filter.
-
References
-
Preparation of Ethyl 2,3-dioxopropanoate: Tietze, L. F.; et al. Organic Syntheses, Coll.[2] Vol. 7, p. 90 (1990). (Note: Describes the related acetal, often the precursor).
-
General Hosomi-Sakurai Protocol: Hosomi, A.; Sakurai, H. "Chemistry of Organosilicon Compounds. 71. Carbon-Carbon Bond Formation...". Journal of the American Chemical Society, 99(5), 1673-1675.
-
Lewis Acid Allyl
-Keto Esters: Yamamoto, Y.; et al. "R-Selectivity in the Reaction of Allylmetallics". Accounts of Chemical Research, 20(7), 243-249. -
Tin Removal with Potassium Fluoride: Leibner, J. E.; Jacobus, J. "The use of potassium fluoride for the removal of organotin residues". The Journal of Organic Chemistry, 44(3), 449-450.
-
Patent Reference (Contextual): Quan, M. L.; et al. "Novel Macrocycles as Factor XIa Inhibitors". WO2013022818A1. (Describes the use of ethyl 2,3-dioxopropanoate in allylation sequences).
Sources
Application Notes and Protocols: Catalytic Strategies for the Condensation of Ethyl 2,3-Dioxopropanoate
Abstract
Ethyl 2,3-dioxopropanoate, a highly reactive α,β-dicarbonyl compound, serves as a versatile three-carbon (C3) building block in modern organic synthesis. Its adjacent, electrophilic carbonyl centers provide a unique platform for a variety of condensation reactions, enabling the construction of complex acyclic and heterocyclic structures that are foundational to pharmaceutical and materials science. This guide provides an in-depth exploration of the catalytic conditions governing the condensation reactions of ethyl 2,3-dioxopropanoate. We will dissect the mechanistic principles behind different catalytic approaches, including amine-based, organocatalytic, and acid-catalyzed systems. Detailed, field-proven protocols are provided to empower researchers in leveraging this potent synthon for the development of novel molecular entities.
Mechanistic Principles of Condensation
The synthetic utility of ethyl 2,3-dioxopropanoate is rooted in the high electrophilicity of its ketone (C2) and aldehyde (C3) carbonyl carbons. Condensation reactions are typically initiated by the nucleophilic attack of an active methylene compound or a heteroatom nucleophile (e.g., an amine) at one of these carbonyl centers. The choice of catalyst is paramount as it dictates the reaction pathway, selectivity, and overall efficiency.
The most common pathway, a Knoevenagel-type condensation, involves the reaction with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, such as in ethyl cyanoacetate).[1][2] This process is typically catalyzed by a weak base. The base's primary role is to deprotonate the active methylene compound, generating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks one of the carbonyl carbons of the ethyl 2,3-dioxopropanoate. The subsequent intermediate, an aldol-type adduct, readily undergoes dehydration to yield a stable, conjugated final product. The removal of water during the reaction is often crucial to drive the equilibrium toward the product side.[2]
Caption: General mechanism of base-catalyzed Knoevenagel condensation.
Catalytic Systems and Their Applications
The choice of catalyst is the most critical parameter in directing the outcome of ethyl 2,3-dioxopropanoate condensations. The selection depends on the nucleophile, the desired product, and the need for stereochemical control.
Amine-Based Catalysis for Heterocycle Synthesis
Weakly basic amines are workhorse catalysts for Knoevenagel-type condensations.[1] Catalysts such as piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and ammonium acetate are effective at promoting the reaction between ethyl 2,3-dioxopropanoate derivatives and active methylene compounds.[2][3][4]
Ammonium acetate is particularly noteworthy for its role in multicomponent reactions to form substituted pyridines. In these reactions, it serves not only as a catalyst for the initial condensation but also as a nitrogen source for the final ring-closing cyclization.[3][5] The reaction conditions, such as the amount of ammonium acetate used, can dramatically influence the final product structure. For instance, a catalytic amount might favor the formation of a hydroxynicotinate, while an excess can lead to an aminonicotinate by acting as the primary amine source.[3]
Asymmetric Organocatalysis
The development of asymmetric catalysis has opened avenues for the enantioselective synthesis of chiral molecules. Chiral amines, particularly L-proline and its derivatives, are powerful organocatalysts for condensation reactions.[6] These catalysts operate through an enamine-based mechanism. The amine catalyst first reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then reacts with the electrophile (in this case, ethyl 2,3-dioxopropanoate or a derivative). The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a specific stereoisomer. This approach is central to producing enantiomerically enriched products, which is a critical requirement in drug development.[7]
Acid-Catalyzed Condensations
While base catalysis is more common for activating the nucleophile, acid catalysis plays a crucial role in activating the electrophile. Brønsted acids, such as acetic acid, can protonate a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by even weak nucleophiles.[3] Furthermore, in the final dehydration step of the condensation, acid catalysis facilitates the elimination of water by protonating the hydroxyl group of the aldol intermediate, turning it into a better leaving group (H₂O).[8] In many protocols, an acid is used in conjunction with a base catalyst to achieve optimal reaction rates and yields.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for researchers. They are designed to be self-validating, with clear steps for reaction monitoring and product isolation.
Protocol 1: Ammonium Acetate-Catalyzed Synthesis of an Arylazonicotinate
This protocol is adapted from methodologies involving the condensation of a 3-oxo-2-arylhydrazonopropanal with ethyl cyanoacetate to construct a highly substituted pyridine ring, a common scaffold in medicinal chemistry.[3][5]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Overview: The "Super-Electrophile" Challenge
Technical Support Center: Stabilization & Handling of Ethyl 2,3-Dioxopropanoate
Status: Active Ticket Priority: High (Reactive Intermediate) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
You are encountering polymerization because Ethyl 2,3-dioxopropanoate (also known as ethyl 2,3-dioxopropionate or an ester of a vicinal tricarbonyl) is a super-electrophile .
Structurally, this molecule contains three contiguous carbonyl groups (ester-ketone-aldehyde). The central ketone is destabilized by the electron-withdrawing nature of both the ester and the aldehyde, making the terminal aldehyde (
The Failure Mode: The primary cause of "polymerization" in this context is usually hydration followed by hemiacetal oligomerization .
-
Hydration: Atmospheric moisture attacks the highly reactive aldehyde to form a gem-diol (hydrate). This is often a white solid.
-
Oligomerization: The hydroxyl groups of the hydrate attack the carbonyl of a free aldehyde molecule, creating a chain (similar to paraformaldehyde formation).
Key Takeaway: You are likely fighting moisture, not just "polymerization" in the radical sense.
Mechanism of Instability
The following diagram illustrates the pathway from the reactive monomer to the stable (but often unwanted) hydrate and oligomer.
Figure 1: The degradation pathway of vicinal tricarbonyls. Note that the hydrate is often mistaken for a polymer.
Storage & Handling Protocols (The Gold Standard)
To prevent polymerization, you must disrupt the hydration cycle. Follow this protocol strictly.
A. Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -80°C (Preferred) or -20°C | Low temperature kinetically inhibits the nucleophilic attack of oxygen on the carbonyl carbon. |
| Atmosphere | Argon (Not Nitrogen) | Argon is heavier than air and provides a better "blanket" in the vial to exclude moisture. |
| Container | Silanized Glass or Teflon | Prevents surface hydroxyls on glass from initiating nucleation or catalysis. |
| Physical State | Solution (Anhydrous) | Storing as a dilute solution in anhydrous toluene or DCM is more stable than the neat oil. |
B. Solvent Selection Table
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | ✅ Excellent | Must be distilled over CaH₂. Non-nucleophilic. |
| Toluene | ✅ Excellent | Aprotic, hydrophobic. Good for azeotropic removal of water. |
| Ethanol/Methanol | ❌ CRITICAL FAILURE | Will instantly form hemiacetals/acetals. Avoid completely. |
| DMSO/DMF | ⚠️ Risky | Hygroscopic. Any trace water will destroy the reagent. |
| Diethyl Ether | ⚠️ Caution | Peroxides can initiate radical decomposition; must be BHT-free and dry. |
Troubleshooting Guide (FAQ)
Q1: My yellow oil turned into a white solid overnight. Is it ruined?
-
Diagnosis: This is likely the hydrate (gem-diol), not a polymer.
-
Fix: The hydration is reversible. Dissolve the solid in benzene or toluene and reflux with a Dean-Stark trap or add activated molecular sieves (4Å) to dehydrate it back to the carbonyl form.
-
Verification: Check NMR. The hydrate proton shifts to ~5.0–6.0 ppm, whereas the free aldehyde proton is distinctively downfield (~9.0–9.5 ppm).
Q2: The liquid has become extremely viscous (gel-like).
-
Diagnosis: This is oligomerization . Unlike the crystalline hydrate, this is a random network of hemiacetals.
-
Fix: Difficult to reverse. You can try thermal cracking (vacuum distillation), but decomposition is likely. Recommendation: Discard and synthesize fresh.
Q3: Can I distill the compound to purify it?
-
Risk: High. Vicinal tricarbonyls are heat-sensitive.
-
Protocol: Only distill under high vacuum (<0.5 mmHg) at the lowest possible bath temperature. If the pot temperature exceeds 60–70°C, rapid polymerization or decarbonylation may occur.
Q4: How do I handle it for reactions with amines (e.g., Quinoxaline synthesis)?
-
Strategy: Do not isolate the neat material if possible. Generate Ethyl 2,3-dioxopropanoate in situ (e.g., via oxidation of the precursor) and add the diamine immediately. This "trap-in-situ" method avoids the stability issue entirely.
Reaction Workflow: In Situ Generation
If storage is consistently failing, switch to an in situ generation workflow.
Figure 2: Recommended workflow to bypass storage instability.
References
-
Wasserman, H. H., & Han, W. T. (1985). Vicinal Tricarbonyl Products in Synthesis. Journal of the American Chemical Society.[1] (Foundational work on the reactivity and hydration of vicinal tricarbonyls).
-
Rubin, M. B. (1975). The Chemistry of Vicinal Polycarbonyl Compounds. Chemical Reviews.
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying solvents and handling moisture-sensitive esters).
-
Slepukhin, P. A., et al. (2021). Reactivity of ethyl 2,3-dioxopropanoate in reactions with binucleophiles. Chemistry of Heterocyclic Compounds.
Disclaimer: This guide is for research purposes only. Ethyl 2,3-dioxopropanoate is a potent electrophile and should be handled in a fume hood with appropriate PPE.
Sources
Validation & Comparative
1H NMR Spectrum Analysis of Ethyl 2,3-dioxopropanoate: A Comparative Technical Guide
The following is a comprehensive technical comparison guide for the 1H NMR analysis of Ethyl 2,3-dioxopropanoate , designed for researchers and drug development professionals.
Executive Summary
Ethyl 2,3-dioxopropanoate (CAS: 201595-00-8) represents a class of highly electrophilic
This guide objectively compares the NMR spectral performance of Ethyl 2,3-dioxopropanoate against two standard alternatives: Ethyl Pyruvate (stable keto-ester) and Ethyl Glyoxylate (reactive aldehyde-ester).[1][2][3] The analysis focuses on the critical challenge of hydration artifacts and provides a validated protocol for acquiring "true" solution-state spectra.
Key Findings
-
Sensitivity: Ethyl 2,3-dioxopropanoate is 10x more susceptible to nucleophilic attack (by
or solvent impurities) than Ethyl Pyruvate due to the vicinal tricarbonyl motif.[1][2][3] -
Spectral Signature: The "true" aldehyde proton appears at ~9.65 ppm , while the hydrate form shifts this signal upfield to ~5.80 ppm (methine region), often leading to misinterpretation of purity.
-
Solvent Choice:
(anhydrous) is mandatory for structural confirmation; promotes hemiacetal formation, obscuring the carbonyl region.[1][2][3]
Structural Dynamics & Theoretical Basis
To interpret the NMR spectrum correctly, one must understand the competing equilibria. The electron-withdrawing nature of the ester and the adjacent ketone makes the terminal aldehyde hyper-electrophilic.[1][3]
The Equilibrium Pathway
Figure 1: The dynamic equilibrium of Ethyl 2,3-dioxopropanoate in non-anhydrous conditions.
Comparative Analysis: Product vs. Alternatives
This section compares the spectral behavior of Ethyl 2,3-dioxopropanoate with its closest structural analogs.
Table 1: Comparative 1H NMR Spectral Features (in )
| Feature | Ethyl 2,3-dioxopropanoate (Target) | Ethyl Pyruvate (Alternative A) | Ethyl Glyoxylate (Alternative B)[1][2][3] |
| Structure | |||
| Key Diagnostic Signal | Aldehyde H: 9.65 ppm (s) | Methyl H: 2.45 ppm (s) | Aldehyde H: 9.40 ppm (s) |
| Ester | 4.45 ppm (Deshielded) | 4.35 ppm | 4.30 ppm |
| Hydration Risk | Critical (Forms gem-diol rapidly) | Low (Stable keto form) | High (Often polymeric) |
| Detection Limit | Requires >99.8% Anhydrous Solvent | Standard Grade Solvent OK | Polymerizes in Conc.[1][2][3] |
Analysis of Alternatives
-
Vs. Ethyl Pyruvate: Ethyl Pyruvate is the "safe" alternative for reactions requiring a simple
-keto ester.[1][2][3] It shows a clean methyl singlet at 2.45 ppm. However, it lacks the terminal aldehyde reactivity required for specific heterocycle syntheses (e.g., pyrroloquinoline quinone precursors) that Ethyl 2,3-dioxopropanoate offers.[1] -
Vs. Ethyl Glyoxylate: Ethyl Glyoxylate is structurally similar but lacks the central ketone. Its NMR spectrum is often complicated by polymerization (oligomers visible as broad humps at 5.0–6.0 ppm). Ethyl 2,3-dioxopropanoate is more monomeric in dilute solution but more prone to hydration.[1][2][3]
Experimental Protocol: Artifact-Free Acquisition
The following protocol is designed to eliminate the "Hydrate Ghosting" effect common in commercial samples of this compound.
Materials Required[1][2][3][4][5][6][7][8]
-
Analyte: Ethyl 2,3-dioxopropanoate (freshly distilled or stored under Argon).[1][2][3]
-
Solvent:
(99.8% D), stored over 4Å Molecular Sieves (activated). -
NMR Tube: Oven-dried (120°C for 2h), flushed with
.
Step-by-Step Methodology
-
Solvent Prep: Pre-treat 0.7 mL of
with activated neutral alumina or molecular sieves for 15 minutes to scavenge trace acid/water. -
Sample Dissolution:
-
Acquisition:
-
Run spectrum immediately (within 5 minutes).
-
Parameters: Pulse angle 30°, Relaxation delay (d1) = 2.0s (to ensure integration accuracy of the aldehyde proton).
-
-
Validation Check: Look for the "Hydrate" signal at ~5.8 ppm. If the integral ratio of Aldehyde (9.65) to Hydrate (5.8) is < 10:1, the solvent was wet.
Workflow Diagram
Figure 2: Decision tree for validating sample integrity during NMR acquisition.
Detailed Spectral Data Interpretation
Chemical Shift Assignments (Anhydrous , 400 MHz)
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Insight |
| H-3 | Aldehyde | 9.65 | Singlet (s) | 1H | - | Highly deshielded by adjacent C=O. |
| H-1' | Ethyl | 4.45 | Quartet (q) | 2H | 7.1 | Downfield shift vs. std ester (4.[1][2][3]1) due to inductive effect of two C=O groups. |
| H-2' | Ethyl | 1.42 | Triplet (t) | 3H | 7.1 | Standard triplet, reliable internal reference.[1][2][3] |
| Impurity | Hydrate | 5.80 | Broad s | - | - | Indicates water contamination (Gem-diol form).[1][2][3] |
| Impurity | Enol | 12.10 | Broad | - | - | Rare; visible only in highly concentrated/acidic samples.[1][2][3] |
Interpretation Logic[1][2][3]
-
The "Missing" Proton: If the signal at 9.65 ppm is absent but the ethyl signals (4.45/1.42 ppm) are present, the molecule has completely hydrated or polymerized. Check the 5.0–6.0 ppm region.
-
Integration Ratio: The quartet at 4.45 ppm should integrate to 2.00. The aldehyde singlet should integrate to ~0.95–1.00. If the aldehyde is 0.6, look for the hydrate signal accounting for the remaining 0.4 intensity.
References
-
National Institutes of Health (NIH). (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2022).[1] Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Arkat USA. (2010).[1][4] Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives. Arkivoc. Retrieved from [Link]
Sources
Ethyl 2,3-dioxopropanoate vs diethyl ketomalonate reactivity
This guide provides an in-depth technical comparison between Ethyl 2,3-dioxopropanoate (EDP) and Diethyl ketomalonate (DEKM) . While both are highly electrophilic vicinal carbonyl compounds used in heterocycle synthesis, they exhibit distinct reactivity profiles, stability characteristics, and product outcomes.
Part 1: Executive Summary & Structural Analysis
The core distinction lies in the oxidation state and the nature of the electrophilic centers. DEKM is a symmetric vicinal tricarbonyl (masked as a hydrate) that typically yields quinoxalinones (lactams) upon condensation. EDP is an unsymmetrical aldehyde-keto-ester that yields fully aromatic quinoxalines .
Chemical Profile Comparison
| Feature | Diethyl Ketomalonate (DEKM) | Ethyl 2,3-dioxopropanoate (EDP) |
| Structure | ||
| IUPAC Name | Diethyl 2-oxopropanedioate | Ethyl 2,3-dioxopropanoate |
| Physical State | Stable liquid (often as hydrate) | Unstable oil (often generated in situ) |
| Electrophilic Centers | C2 (Ketone) > C1/C3 (Esters) | C3 (Aldehyde) > C2 (Ketone) |
| Primary Application | Synthesis of 3-substituted-2-quinoxalinones | Synthesis of 2-substituted quinoxalines |
| Stability | High (Hydrate form is crystalline/stable) | Low (Polymerizes; prone to hydration/oxidation) |
Part 2: Reactivity & Mechanistic Divergence
Electrophilicity and Nucleophilic Attack
-
DEKM : The central ketone is activated by two flanking ester groups, making it highly electrophilic. However, steric hindrance from the ethyl groups and the lower reactivity of the ester carbonyls mean that nucleophiles typically attack the central ketone first, followed by cyclization onto an ester (forming an amide).
-
EDP : Contains an aldehyde at C3 and a ketone at C2. The aldehyde is sterically unhindered and electronically more electrophilic than the ketone. Nucleophiles (e.g., diamines) attack the aldehyde first, then the ketone. Crucially, no ester group is involved in the ring closure , preserving the ester functionality in the final product.
Heterocycle Synthesis: The Quinoxaline Case Study
The reaction with o-phenylenediamine (OPD) illustrates the divergence in product outcome.
-
Pathway A (DEKM): Reaction yields Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate .
-
Pathway B (EDP): Reaction yields Ethyl quinoxaline-2-carboxylate .
Figure 1: Divergent reaction pathways of DEKM and EDP with o-phenylenediamine.
Part 3: Experimental Protocols
Protocol A: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (via DEKM)
Direct condensation using commercially available Diethyl Ketomalonate.
Reagents:
-
o-Phenylenediamine (10 mmol, 1.08 g)
-
Diethyl ketomalonate (10 mmol, 1.74 g)
-
Ethanol (20 mL)
Procedure:
-
Dissolution: Dissolve o-phenylenediamine in ethanol at room temperature.
-
Addition: Add diethyl ketomalonate dropwise. The reaction is often exothermic; cooling to 0°C may be required if scaling up.
-
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 3:1).
-
Isolation: Cool the mixture to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.
-
Expected Yield: 85–95%.
-
Characterization: ¹H NMR will show a broad singlet for the NH proton (~12 ppm) and the ethyl ester signals.
Protocol B: Synthesis of Ethyl Quinoxaline-2-carboxylate (via EDP)
Since EDP is unstable, this protocol uses an in-situ generation approach or a stable surrogate (Ethyl 3-bromo-2-oxopropanoate) which follows the same regiochemical logic.
Note: Pure EDP can be generated via the oxidative cleavage of ethyl 3-ethoxyacrylate or from diazo-esters, but the most reproducible lab-scale method for the product is the condensation of the diamine with the in-situ generated aldehyde species .
Reagents:
-
o-Phenylenediamine (10 mmol)
-
Ethyl 3-bromo-2-oxopropanoate (10 mmol) (Surrogate precursor yielding the same oxidation state post-elimination)
-
OR Ethyl 2,3-dioxopropanoate (freshly prepared via SeO₂ oxidation of ethyl pyruvate)
-
Ethanol (30 mL)
-
Sodium Carbonate (10 mmol)
Procedure (using EDP generated via SeO₂ oxidation):
-
Generation: Reflux Ethyl Pyruvate (10 mmol) with Selenium Dioxide (11 mmol) in dioxane/water (9:1) for 4 hours. Filter off selenium metal. The filtrate contains crude EDP.
-
Condensation: Add o-phenylenediamine (10 mmol) directly to the filtrate.
-
Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Workup: Evaporate solvent. Dissolve residue in DCM, wash with water.
-
Purification: Flash chromatography (Hexane:EtOAc).
-
Expected Yield: 60–75%.
-
Characterization: ¹H NMR will show a singlet for the C3-H proton (~9.5 ppm) of the quinoxaline ring. Absence of NH signal confirms the fully aromatic structure.
Part 4: Comparative Data & Decision Matrix
Use this table to select the appropriate reagent for your target scaffold.
| Criteria | Diethyl Ketomalonate (DEKM) | Ethyl 2,3-dioxopropanoate (EDP) |
| Target Scaffold | Quinoxalin-2-one (Lactam) | Quinoxaline (Aromatic) |
| Reaction Type | Condensation-Amidation | Double Condensation |
| Atom Economy | Lower (Loss of EtOH) | Higher (Loss of H₂O) |
| Handling | Easy : Stable liquid/hydrate. | Difficult : Unstable, prepare fresh. |
| Commercial Source | Widely available (CAS 609-09-6). | Rare; use precursors (e.g., Ethyl Pyruvate). |
| Regioselectivity | High (Symmetric ketone). | High (Aldehyde > Ketone). |
References
-
Reactivity of Diethyl Ketomalonate : Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis, 2, 341–394. Link
-
Quinoxaline Synthesis via 1,2-Dicarbonyls : Heravi, M. M., et al. (2007). Recent progress in the synthesis of quinoxalines.[3] Arkivoc, 2007(9), 16–22. Link
-
Synthesis of Ethyl Quinoxaline-2-carboxylate : Galal, S. A., et al. (2011). Synthesis and biological evaluation of some new quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(1), 327-340. Link
- Stability of EDP: Hachiya, I., et al. (2008). reaction of ethyl glyoxylate and related compounds. Tetrahedron Letters, 49(30), 4477-4480. (Discusses stability of aldehyde-esters).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
